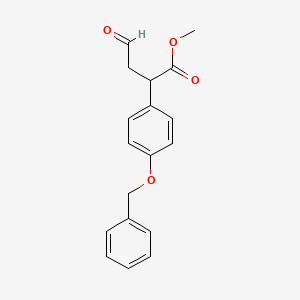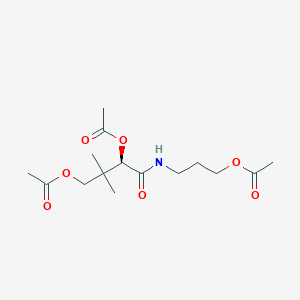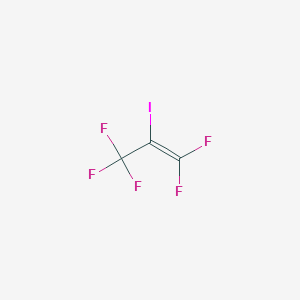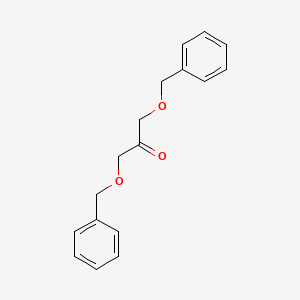
1,3-Bis(benzyloxy)propan-2-on
Übersicht
Beschreibung
1,3-Bis(benzyloxy)propan-2-one is an organic compound with the molecular formula C17H18O3. It is a derivative of propanone, where two benzyloxy groups are attached to the first and third carbon atoms. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(benzyloxy)propan-2-one is used in scientific research for:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: In the preparation of polymers and advanced materials.
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Biological Studies: Investigating its potential biological activity and interactions with biomolecules.
Wirkmechanismus
Target of Action
1,3-Bis(benzyloxy)propan-2-one is primarily involved in the Mannich reaction . The Mannich reaction is one of the most important carbon–carbon bond-forming reactions in organic synthesis , which is widely used for the preparation of pharmaceuticals and natural products .
Mode of Action
The compound interacts with its targets through a three-component enantioselective catalytic aminomethylation . This reaction involves 1-(benzyloxy)propan-2-one, an amine, and an aldehyde . The reaction is facilitated by pseudoephedrine as a chiral catalyst .
Biochemical Pathways
The Mannich reaction provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom . Organic compounds bearing an allyl group exhibit a broad spectrum of pharmacological activity , and introduction of an alkylamino group with the formation of chiral nitrogen-containing fragments enhances the biological activity .
Pharmacokinetics
The compound has high GI absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -5.85 cm/s .
Result of Action
The result of the reaction is the formation of anti/syn products, optically pure amino keto ethers of the aromatic series, in high yields .
Action Environment
The reaction can be carried out in an aqueous medium , which is a useful solvent for organic synthesis due to its safety and low cost . The reaction is regioselective , and the ratio of the anti and syn isomers was determined from the 1H NMR spectra of the crude products .
Biochemische Analyse
Biochemical Properties
This suggests that 1,3-Bis(benzyloxy)propan-2-one could potentially interact with enzymes, proteins, and other biomolecules in a manner that involves free radical mechanisms .
Molecular Mechanism
The molecular mechanism of action of 1,3-Bis(benzyloxy)propan-2-one is not well-defined. It’s known that 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that 1,3-Bis(benzyloxy)propan-2-one could potentially exert its effects at the molecular level through similar mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(benzyloxy)propan-2-one can be synthesized through the reaction of pyruvic aldehyde dimethyl acetal with benzyl alcohol in the presence of p-toluenesulfonic acid monohydrate. The reaction is typically carried out in cyclohexane under reflux conditions, using a Dean-Stark apparatus to remove methanol formed during the reaction . The crude product is then purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for 1,3-Bis(benzyloxy)propan-2-one are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of automated systems for reaction monitoring and product isolation is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(benzyloxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Benzyloxyacetone or benzyloxycarboxylic acids.
Reduction: 1,3-Bis(benzyloxy)propan-2-ol.
Substitution: Various substituted propanones depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(benzyloxy)propan-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
1,3-Dibenzyloxy-2-propanol: Another similar compound with a hydroxyl group at the second carbon.
1,3-Dibenzyloxyacetone: Similar compound with a different substitution pattern on the propanone moiety.
Uniqueness
1,3-Bis(benzyloxy)propan-2-one is unique due to its specific substitution pattern, which provides distinct reactivity and applications in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate for the synthesis of complex molecules.
Eigenschaften
IUPAC Name |
1,3-bis(phenylmethoxy)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c18-17(13-19-11-15-7-3-1-4-8-15)14-20-12-16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDANXEQSQZYNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464486 | |
| Record name | 1,3-dibenzyloxypropanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77356-14-0 | |
| Record name | 1,3-dibenzyloxypropanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(benzyloxy)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


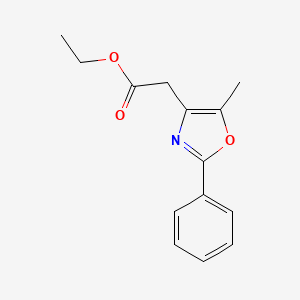
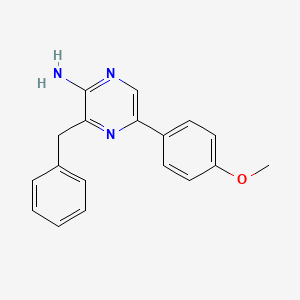

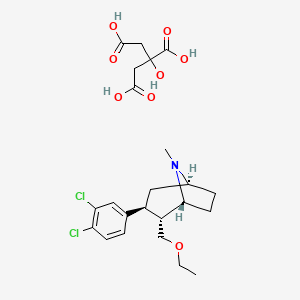


![3-Bromo-7-chloro-5-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1610007.png)

